DT-061 is a small molecule compound that has garnered attention for its role as an allosteric activator of Protein Phosphatase 2A, specifically targeting the B56 regulatory subunit. It is classified within a new class of compounds known as small molecule activators of Protein Phosphatase 2A. This compound is notable for its potential therapeutic applications in oncology, particularly in overcoming drug resistance in various cancers.
DT-061 was developed from the perphenazine scaffold, which has been modified to enhance its specificity and reduce off-target effects. The compound was identified through high-throughput screening of a compound library aimed at stabilizing specific Protein Phosphatase 2A complexes. The primary source of research on DT-061 includes studies published in journals such as Cell and Cancer Cell, which detail its biochemical properties and mechanisms of action .
The synthesis of DT-061 involves several steps that optimize the tricyclic structure derived from perphenazine. The synthesis process typically includes:
DT-061's molecular structure is characterized by a tricyclic core that interacts with multiple residues across the three subunits of Protein Phosphatase 2A. Key features include:
The molecular formula of DT-061 is , with a molecular weight of approximately 392.4 g/mol .
DT-061 primarily engages in non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:
The mechanism by which DT-061 exerts its effects can be summarized as follows:
DT-061 exhibits several notable physical and chemical properties:
DT-061 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: